Cas no 593286-88-5 (4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-)
593286-88-5 structure
Product Name:4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-
Numero CAS:593286-88-5
MF:C12H4Br2N4S2
MW:428.124957084656
CID:3305881
PubChem ID:85861550
Update Time:2025-04-21
4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-
- 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole
- 7,7'-dibromo-4,4'-bis(2,1,3-benzothiadiazole)
- 593286-88-5
- YSZC480
- CS-0169926
- SCHEMBL20428806
-
- Inchi: 1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H
- Chiave InChI: WGOLUHPSVBILFW-UHFFFAOYSA-N
- Sorrisi: N1=C2C(Br)=CC=C(C3C4C(C(Br)=CC=3)=NSN=4)C2=NS1
Proprietà calcolate
- Massa esatta: 427.82236Da
- Massa monoisotopica: 425.82441Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 343
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 108Ų
4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO- Letteratura correlata
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
593286-88-5 (4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso